molecular formula C9H10N2O5S B14811492 5-Cyclopropoxy-4-sulfamoylpicolinic acid

5-Cyclopropoxy-4-sulfamoylpicolinic acid

Cat. No.: B14811492
M. Wt: 258.25 g/mol
InChI Key: SGEYECKJWXCYMB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-sulfamoylpicolinic acid is a chemical compound with the molecular formula C9H10N2O5S It is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-sulfamoylpicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable precursor followed by sulfonation and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-sulfamoylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-4-sulfamoylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-sulfamoylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy and sulfamoyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylpicolinic acid: Lacks the cyclopropoxy group but shares the sulfamoyl and picolinic acid structure.

    Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but differs in the acid backbone.

    Sulfamoylbenzoic acid: Similar sulfamoyl group but with a benzoic acid backbone.

Uniqueness

5-Cyclopropoxy-4-sulfamoylpicolinic acid is unique due to the combination of its cyclopropoxy and sulfamoyl groups attached to a picolinic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-sulfamoylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)8-3-6(9(12)13)11-4-7(8)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H2,10,14,15)

InChI Key

SGEYECKJWXCYMB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2S(=O)(=O)N)C(=O)O

Origin of Product

United States

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